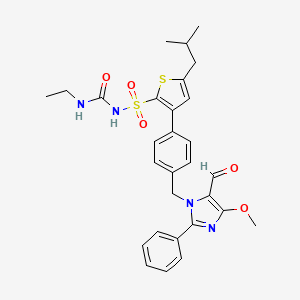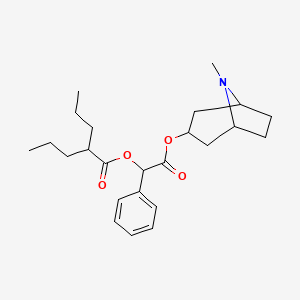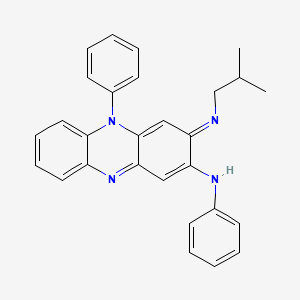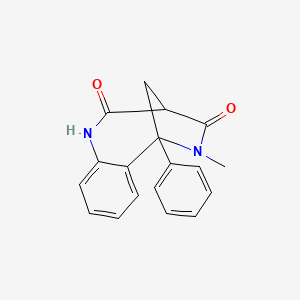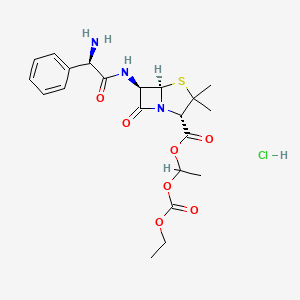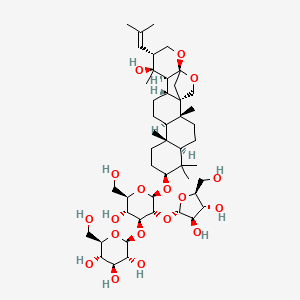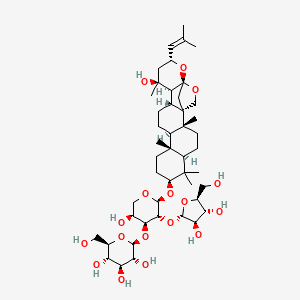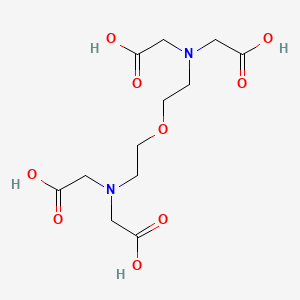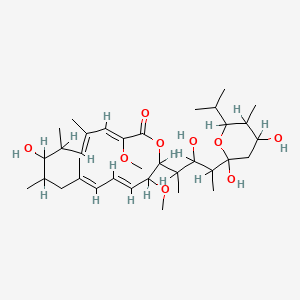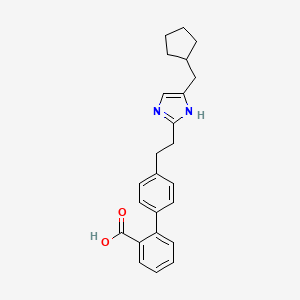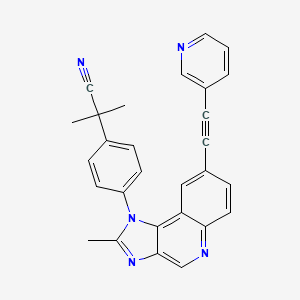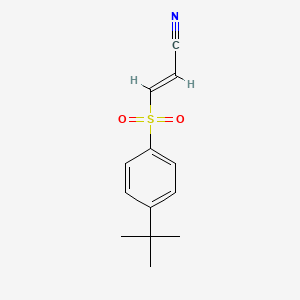
Bay 11-7085
概要
説明
BAY 11-7085は、活性化B細胞の核因子κ軽鎖エンハンサー (NF-κB) の活性化阻害剤として知られている化学化合物です。 NF-κBの活性化を阻害する能力により、科学研究で広く使用されています。これは、核因子κBアルファの阻害剤 (IκBα) のリン酸化を阻害することにより、NF-κBの活性化を防止します。 . この化合物は、特に炎症、癌、およびNF-κBシグナル伝達経路に関連する他の疾患の研究において、さまざまな生物学的および医学的用途で潜在能力を示しています。 .
科学的研究の応用
BAY 11-7085 has a wide range of applications in scientific research:
作用機序
BAY 11-7085は、IκBαのリン酸化を不可逆的に阻害することによってその効果を発揮し、NF-κBの活性化を防ぎます。 . この阻害により、炎症、細胞接着、および生存に関与するNF-κB標的遺伝子の発現が減少します。 . この化合物は、マイトジェン活性化プロテインキナーゼ (MAPK) も活性化し、さまざまな細胞タイプでアポトーシスを誘導します。 .
類似化合物の比較
類似化合物
BAY 11-7082: 同様の作用機序を持つ、別のNF-κB活性化阻害剤です。.
JSH-23: NF-κBの核への移行を阻害する、選択的なNF-κB阻害剤です。.
独自性
This compoundは、IκBαリン酸化の不可逆的な阻害により、NF-κBの活性化を持続的に抑制するため、ユニークです。 . この特性により、NF-κBシグナル伝達の長期間の阻害を必要とする研究に特に役立ちます。 .
生化学分析
Biochemical Properties
Bay 11-7085 interacts with various enzymes and proteins, particularly those involved in the NF-κB signaling pathway . It inhibits the phosphorylation of IκBα, a protein that normally inhibits NF-κB . By preventing the phosphorylation of IκBα, this compound effectively inhibits the activation of NF-κB .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit cell proliferation and induce apoptosis in a variety of cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the NF-κB signaling pathway . It inhibits the phosphorylation of IκBα, which in turn prevents the activation of NF-κB . This leads to decreased expression of NF-κB-dependent genes, which can influence a variety of cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies . For example, it has been reported to enhance the inhibition of NF-κB activity for up to 24 hours .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, it has been shown to have a dose-dependent reduction in swelling in the rat carrageenan paw model .
Metabolic Pathways
This compound is involved in the NF-κB signaling pathway . It interacts with the enzyme IκBα, preventing its phosphorylation and thus inhibiting the activation of NF-κB .
Transport and Distribution
Given its role in inhibiting the NF-κB signaling pathway, it is likely that it interacts with cellular transporters or binding proteins involved in this pathway .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the literature. Given its role in inhibiting the NF-κB signaling pathway, it is likely that it is localized to the cytoplasm where this pathway is primarily active .
準備方法
合成経路と反応条件
BAY 11-7085は、複数ステップの化学プロセスを通じて合成できます。 合成は通常、トリエチルアミンなどの塩基の存在下で、4-tert-ブチルベンゼンスルホニルクロリドとアクリロニトリルを反応させることにより、目的の生成物を生成します。 . 反応条件は通常、制御された温度と不活性雰囲気を必要とするため、望ましくない副反応を防ぎます。
工業生産方法
This compoundの具体的な工業生産方法は広く文書化されていませんが、この化合物は一般的に、標準的な有機合成技術を使用して、研究室や化学製造施設で生産されています。 このプロセスには、厳格な品質管理対策を通じて最終製品の純度と品質を確保しながら、ラボ規模の合成手順を拡大することが含まれます。 .
化学反応の分析
反応の種類
BAY 11-7085は、スルホニル基やニトリル基などの反応性官能基が存在するため、主に置換反応を起こします。 特定の条件下では、付加反応にも参加できます。 .
一般的な試薬と条件
置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。反応は通常、ジメチルスルホキシド (DMSO) やアセトニトリルなどの極性非プロトン性溶媒中で行われます。
主要な生成物
これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、アミンとの置換反応ではスルホンアミド誘導体が生成され、水素との付加反応ではニトリル基がアミンに還元される可能性があります。 .
科学研究への応用
This compoundは、科学研究において幅広い用途があります。
類似化合物との比較
Similar Compounds
BAY 11-7082: Another inhibitor of NF-κB activation with a similar mechanism of action.
JSH-23: A selective inhibitor of NF-κB that prevents its translocation to the nucleus.
Uniqueness
BAY 11-7085 is unique due to its irreversible inhibition of IκBα phosphorylation, which provides a sustained suppression of NF-κB activation . This property makes it particularly useful in studies requiring long-term inhibition of NF-κB signaling .
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)11-5-7-12(8-6-11)17(15,16)10-4-9-14/h4-8,10H,1-3H3/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKZGNPOHPFPER-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017376 | |
| Record name | 3-((4-(1,1-Dimethylethyl)phenyl)sulfonyl)-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196309-76-9 | |
| Record name | BAY 11-7085 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196309-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAY 11-7085 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196309769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((4-(1,1-Dimethylethyl)phenyl)sulfonyl)-2-propenenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY 11-7085 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BAY 11-7085 interact with its primary target, NF-κB?
A1: this compound primarily inhibits NF-κB activation by preventing the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. [, ] By blocking IκBα phosphorylation, this compound prevents the degradation of IκBα, thus retaining NF-κB in its inactive state and hindering its translocation to the nucleus. [, ]
Q2: Does this compound exclusively target the NF-κB pathway?
A2: While renowned for its NF-κB inhibitory action, this compound exhibits off-target effects and can influence other signaling pathways. For instance, research indicates its interaction with the Keap1/Nrf2 pathway, known for its role in cellular protection. [] Furthermore, this compound has been shown to induce apoptosis independently of NF-κB inhibition in certain cell lines. []
Q3: What are the downstream consequences of NF-κB inhibition by this compound?
A3: NF-κB regulates numerous genes involved in inflammation, cell survival, proliferation, and immune responses. [] Consequently, this compound-mediated NF-κB inhibition can lead to:
- Reduced inflammation: Suppresses the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. [, , , ]
- Induction of apoptosis: Promotes apoptosis in various cancer cell lines, including ovarian, breast, and leukemia cells. [, , ]
- Sensitization to chemotherapy: Enhances the efficacy of chemotherapeutic agents like cisplatin and paclitaxel. [, ]
- Modulation of cell differentiation: Impacts the differentiation of various cell types, including dendritic cells and neuronal progenitor cells. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H17NO2S, and its molecular weight is 275.37 g/mol.
Q5: Is there any available spectroscopic data for this compound?
A5: While the provided research papers do not explicitly detail spectroscopic data, standard characterization techniques like NMR and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.
Q6: Is there information available regarding the stability of this compound under different conditions?
A6: The research papers primarily focus on the biological effects of this compound. Information on its chemical stability under various conditions (e.g., temperature, pH, light) would require further investigation.
Q7: Does this compound possess any catalytic properties?
A7: this compound is primarily recognized as an enzyme inhibitor, specifically targeting IκB kinase (IKK), which is responsible for IκBα phosphorylation. [] There is no evidence suggesting inherent catalytic properties for this compound within the provided research.
Q8: What are the formulation strategies for enhancing this compound stability and bioavailability?
A8: While the research focuses on the in vitro and in vivo effects of this compound, it doesn't elaborate on specific formulation strategies. Typical formulation approaches for enhancing stability and bioavailability include encapsulation techniques, prodrug design, and the use of excipients.
Q9: Is there information on the compliance of this compound with SHE regulations?
A9: The research papers primarily focus on the scientific aspects and do not delve into regulatory compliance. Information on compliance with SHE (Safety, Health, and Environment) regulations would require consultation with relevant regulatory guidelines and safety data sheets.
Q10: What is known about the ADME profile of this compound?
A10: The research papers do not provide detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. These aspects are crucial for understanding its in vivo behavior and would require further investigation.
Q11: What in vitro models have been used to study the effects of this compound?
A11: Various in vitro models have been employed, including:
- Cell lines: Human leukemia cells (U937, L1210), ovarian cancer cells (Caov-3, A2780), breast cancer cells (MDA-MB-231, BT474, MCF-7), and endothelial cells (ABAE). [, , , , , ]
- Primary cells: Human articular chondrocytes and synovial fibroblasts, rat pulmonary fibroblasts, and chicken follicular theca cells. [, , , ]
Q12: What in vivo models have been used to study the effects of this compound?
A12: In vivo studies have been conducted using:
- Rodent models: Mouse models of allergic airway inflammation, rat models of pneumococcal meningitis, mesenteric ischemia-reperfusion injury, and pulmonary fibrosis. [, , , , ]
- Chicken embryos: Investigating the role of NF-κB in cardiac development. []
Q13: What is the safety profile of this compound?
A13: The provided research primarily focuses on the compound's effects on various cellular processes and does not provide a comprehensive safety profile. Detailed toxicological studies are essential to evaluate its safety for potential therapeutic applications.
Q14: Are there specific drug delivery strategies for targeting this compound to specific tissues?
A14: The research papers do not discuss specific drug delivery strategies for this compound. Targeted drug delivery approaches, such as nanoparticle-based delivery systems, could potentially enhance its efficacy and reduce off-target effects.
Q15: Are there any biomarkers associated with this compound efficacy or adverse effects?
A15: The research papers do not identify specific biomarkers for this compound efficacy or adverse effects. Identifying such biomarkers would be crucial for monitoring treatment response and potential toxicity in preclinical and clinical settings.
Q16: What analytical methods have been used to characterize and quantify this compound?
A16: The research papers primarily focus on the biological effects and employ various techniques to assess those effects, including:
- Western blot: Analyzing protein expression levels, including NF-κB pathway components, apoptotic markers, and cell cycle regulators. [, , , , , ]
- Electrophoretic Mobility Shift Assay (EMSA): Assessing NF-κB DNA binding activity. [, ]
- Immunofluorescence: Visualizing protein localization and cellular structures. [, ]
- Flow Cytometry: Analyzing cell cycle progression and apoptosis. []
- Reporter gene assays: Measuring NF-κB transcriptional activity. [, ]
- ELISA: Quantifying cytokine levels. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


